N'-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide
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Overview
Description
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . . This compound is characterized by the presence of a chloropyridine ring and a t-butoxycarbohydrazide group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with t-butyl hydrazinecarboxylate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N’-(3-Chloropyridin-2-yl)carbohydrazide: Lacks the t-butoxy group, which may affect its reactivity and applications.
N’-(3-Bromopyridin-2-yl)(t-butoxy)carbohydrazide: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
N’-(3-Chloropyridin-2-yl)(methoxy)carbohydrazide: Has a methoxy group instead of t-butoxy, which may influence its solubility and stability.
The uniqueness of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(3-chloropyridin-2-yl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXISBCNBWVFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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